molecular formula C18H14ClN3O2S B12378663 PAR4 antagonist 5

PAR4 antagonist 5

Cat. No.: B12378663
M. Wt: 371.8 g/mol
InChI Key: ZAFHORJBQGECAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAR4 antagonist 5 involves a three-step synthetic route to access a novel series of indole-based antagonists . The process begins with the preparation of the indole core, followed by functionalization to introduce the necessary substituents. The final step involves the coupling of the functionalized indole with other chemical groups to form the desired antagonist.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

PAR4 antagonist 5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions are commonly employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to PAR4 antagonist 5, including:

Uniqueness

This compound is unique in its potent anti-platelet aggregation activity with an IC50 of less than 20 μM . This makes it a valuable tool for studying thrombotic diseases and developing new therapeutic agents targeting PAR4.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole

InChI

InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3

InChI Key

ZAFHORJBQGECAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.